Methyl 4-sulfanylbenzoate

Catalog No.
S775214
CAS No.
6302-65-4
M.F
C8H8O2S
M. Wt
168.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-sulfanylbenzoate

CAS Number

6302-65-4

Product Name

Methyl 4-sulfanylbenzoate

IUPAC Name

methyl 4-sulfanylbenzoate

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-2-4-7(11)5-3-6/h2-5,11H,1H3

InChI Key

BTZOMWXSWVOOHG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)S

Synonyms

4-Mercapto-benzoic Acid Methyl Ester; 4-(Carbomethoxy)thiophenol; p-(Carbomethoxy)benzenethiol; NSC 41242;

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S

Methyl 4-sulfanylbenzoate, with the chemical formula C8H8O2S\text{C}_8\text{H}_8\text{O}_2\text{S} and CAS number 237573, is an organic compound characterized by a benzoate structure with a sulfanyl group attached at the para position. This compound appears as a colorless to pale yellow liquid and has notable applications in various fields, including medicinal chemistry and organic synthesis. Its molecular structure consists of a benzene ring substituted with a methyl ester group and a thiol group, contributing to its unique chemical properties and reactivity .

  • Nucleophilic Substitution: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides, depending on the reaction conditions.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

Several methods can be employed to synthesize methyl 4-sulfanylbenzoate:

  • Direct Esterification: Reacting 4-mercaptobenzoic acid with methanol in the presence of an acid catalyst can yield methyl 4-sulfanylbenzoate.
  • Thioester Formation: The reaction of benzoic acid derivatives with thiol compounds under specific conditions can also produce this compound.
  • Reduction Reactions: Starting from nitro or halogenated benzoates, reduction processes can lead to the formation of the sulfanyl derivative.

These synthetic routes highlight the versatility of methyl 4-sulfanylbenzoate in organic synthesis .

Methyl 4-sulfanylbenzoate finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Utilized in polymer chemistry for creating novel materials.

The compound's unique structure allows it to participate in diverse chemical transformations, making it valuable in research and industry .

Interaction studies involving methyl 4-sulfanylbenzoate primarily focus on its reactivity with biological molecules. Investigating how this compound interacts with proteins or enzymes could provide insights into its potential therapeutic applications. Additionally, studies exploring its interactions with other small molecules may reveal synergistic effects that enhance its biological activity .

Several compounds share structural similarities with methyl 4-sulfanylbenzoate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-sulfanylbenzoateSulfanyl group at ortho positionDifferent positioning affects reactivity
Methyl 3-nitro-4-sulfanylbenzoateNitro group additionIntroduces additional functional properties
Methyl 4-methylbenzoateMethyl substitutionLacks the sulfanyl group, altering chemical behavior
Methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoateComplex substituentsMore complex structure offers different reactivity

Methyl 4-sulfanylbenzoate stands out due to its specific combination of a sulfanyl group and a methyl ester, which influences its chemical behavior and potential applications .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

6302-65-4

Wikipedia

Methyl 4-sulfanylbenzoate

Dates

Last modified: 09-18-2023

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